molecular formula C16H20N4O2 B2383435 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione CAS No. 863588-12-9

3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B2383435
CAS No.: 863588-12-9
M. Wt: 300.362
InChI Key: BKAGRYUEQFUZQE-UHFFFAOYSA-N
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Description

3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione is a chemical compound offered for research purposes. It features a pyrimidine-2,4-dione core structure substituted with a 4-phenylpiperazine moiety. This structure is analogous to compounds investigated in scientific research for their potential to modulate biologically relevant pathways . Compounds with similar structural frameworks, particularly those incorporating the 4-phenylpiperazine group, have been explored as inhibitors of specific enzymes . For instance, some pyrimidine derivatives have been studied for their inhibitory activity against deubiquitinases like USP28, a target of interest in oncology research . Other piperazine-containing heterocycles have been identified as potent and selective antagonists for adenosine receptors (such as the A2A receptor), which are relevant in the fields of neurodegenerative diseases and cancer immunotherapy . The specific research applications and biological activity of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione should be determined through rigorous experimental investigation. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-20-15(21)12-14(17-16(20)22)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAGRYUEQFUZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate β-diketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with phenylpiperazine.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated intermediates, bases, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

The pyrimidine-2,4-dione core distinguishes this compound from other dione-based derivatives:

  • Quinazoline-2,4-diones (e.g., pelanserine): These feature a fused benzene-pyrimidine system, enhancing aromaticity and planarity. Pelanserine exhibits antihypertensive activity, attributed to alkylation patterns (e.g., methoxy or ethoxy groups) that modulate bioavailability and target affinity .
  • Imidazolidine-2,4-diones (e.g., compound 13 in ): These have a five-membered ring, enabling spiro-fused systems. Compound 13, with a 4-phenylpiperazine propyl chain, showed potent 5-HT2A antagonism (IC50 = 27.3 μM) and antiplatelet activity, suggesting the target compound may share similar receptor interactions .
  • Pyrrolo[3,4-c]pyridine-1,3(2H)-diones (): These contain a pyrrole fused to pyridine, offering distinct electronic properties. Substituents like 4-phenylmethylpiperazine in these analogs highlight the role of piperazine positioning in modulating activity .
Table 1: Core Structure Comparison
Compound Class Core Structure Key Pharmacological Activity Reference
Pyrimidine-2,4-dione Bicyclic, non-fused Potential 5-HT2A antagonism
Quinazoline-2,4-dione Fused benzene-pyrimidine Antihypertensive
Imidazolidine-2,4-dione Five-membered ring Antiplatelet
Pyrrolopyridine-1,3(2H)-dione Pyrrole-fused pyridine Not specified (structural)

Substituent Effects

Piperazine Modifications

The 4-phenylpiperazine group is a critical pharmacophore:

  • Compound 13 (imidazolidine-2,4-dione derivative): The 3-(4-phenylpiperazin-1-yl)propyl chain enhances 5-HT2A affinity, surpassing sarpogrelate in antiplatelet potency .
Alkyl and Aryl Substituents
  • Ethyl vs. Methyl Groups : The ethyl group at position 3 in the target compound may increase lipophilicity compared to 6-methyl-3-(sec-butyl)-1H-pyrimidine-2,4-dione (), affecting membrane permeability .
  • Methoxy/Ethoxy Groups : In quinazoline-2,4-diones (), alkoxy groups improve metabolic stability. The absence of such groups in the target compound suggests differences in oxidative metabolism .
Table 2: Activity Comparison of Selected Analogs
Compound Core Key Substituents Activity (IC50/EC50) Reference
Target Compound Pyrimidine-2,4-dione 3-ethyl, 6-(4-phenylpiperazine) Not reported
Compound 13 () Imidazolidine-2,4-dione 8-phenyl-3-(3-(4-phenylpiperazine)propyl) 27.3 μM (antiplatelet)
Pelanserine () Quinazoline-2,4-dione 1-methyl, 3-phenylethyl Antihypertensive
6-Methyl-3-(sec-butyl)-dione () Pyrimidine-2,4-dione 3-sec-butyl, 6-methyl Not reported

Biological Activity

3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione, a compound with a pyrimidine core, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione is C16H20N4OC_{16}H_{20}N_{4}O. It features a piperazine moiety which is known for enhancing the bioactivity of compounds in medicinal chemistry. The structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC16H20N4OC_{16}H_{20}N_{4}O
Molecular Weight284.36 g/mol
Synonyms863588-12-9

Anticonvulsant Activity

Research has indicated that compounds similar to 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione exhibit anticonvulsant properties. In studies evaluating the efficacy of various pyrimidine derivatives, this compound demonstrated significant activity in seizure models, particularly in the maximal electroshock (MES) and 6 Hz tests. The effective dose (ED50) values were notably lower than those of standard anticonvulsants like valproic acid (VPA) and ethosuximide (ETX), indicating a promising profile for seizure management .

Analgesic and Antinociceptive Effects

In addition to its anticonvulsant properties, this compound has shown potential as an analgesic agent. Studies have reported that it modulates pain pathways by influencing voltage-gated sodium channels and GABA transporters, which are critical in pain perception and modulation . The antinociceptive activity was assessed using various pain models, with results suggesting a favorable profile compared to existing analgesics.

The mechanisms underlying the biological activity of 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione include:

  • Ion Channel Modulation : The compound interacts with voltage-gated sodium and calcium channels, which play crucial roles in neuronal excitability and neurotransmitter release.
  • GABAergic Activity : It enhances GABAergic transmission, contributing to its anticonvulsant and anxiolytic effects.
  • Receptor Affinity : Preliminary studies suggest that it may exhibit affinity for various receptors involved in pain and seizure pathways, although further research is needed to clarify these interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticonvulsant Study : In a controlled study involving animal models, 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione provided significant protection against induced seizures at doses significantly lower than traditional anticonvulsants .
  • Analgesic Evaluation : Another study assessed its efficacy in pain relief using the formalin test model. Results indicated a dose-dependent reduction in pain scores compared to control groups .
  • Toxicological Assessment : Safety evaluations revealed that at therapeutic doses, the compound exhibited minimal hepatotoxicity and cytotoxic effects on liver cell lines (Hep G2), suggesting a favorable safety profile .

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-ethyl-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione?

A common approach involves multi-step reactions, starting with the condensation of substituted pyrimidine precursors with piperazine derivatives. For example, reacting 3-ethyl-6-bromo-1H-pyrimidine-2,4-dione with 4-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours . Key parameters include:

  • Molar ratios : A 1:1.2 molar ratio of pyrimidine to piperazine ensures excess nucleophile for substitution.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ethyl at C3, piperazine at C6) via characteristic shifts (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 3.0–3.5 ppm for piperazine protons) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+) validates molecular formula .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

  • Receptor Binding Assays : Screen for affinity against serotonin (5-HT2A), dopamine, or adrenergic receptors, as piperazine-pyrimidine hybrids often modulate these targets. Functional assays (e.g., cAMP inhibition for GPCRs) can quantify antagonism/agonism .
  • Computational Docking : Use software like AutoDock Vina to model interactions with receptor active sites. For example, the piperazine moiety may form hydrogen bonds with conserved residues (e.g., Asp155 in 5-HT2A) .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental bioactivity data?

  • Dose-Response Validation : Re-test compounds at varying concentrations to confirm IC50/EC50 values.
  • Structural Re-analysis : Re-examine crystallographic data (if available) or optimize docking parameters (e.g., solvation effects, flexible residues) to align with observed activity .
  • Metabolic Stability Tests : Assess hepatic microsome stability to rule out rapid degradation as a cause of false negatives .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent Variation : Modify the ethyl group (C3) or phenyl ring (piperazine C4) to explore steric and electronic effects. For example:

    Substituent (R)Biological Activity TrendReference
    Ethyl (R)Moderate 5-HT2A antagonism
    FluorophenylEnhanced receptor affinity
  • In Silico QSAR Models : Generate predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. What experimental approaches are critical for analyzing crystallization and X-ray diffraction data?

  • Crystal Growth : Use slow evaporation (solvent: DCM/methanol) or vapor diffusion to obtain single crystals.
  • SHELX Refinement : Employ SHELXL for structure solution and refinement. Key steps include:
    • Data Scaling : Use SCALE in SHELX to correct absorption effects.
    • Hydrogen Placement : Place geometrically or refine using riding models .

Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times.
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., dimerization) for troubleshooting .

Q. What protocols ensure reproducibility in biological assays for this compound?

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer systems (pH 7.4, 37°C).
  • Positive Controls : Include reference compounds (e.g., ketanserin for 5-HT2A assays) to validate assay sensitivity .

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